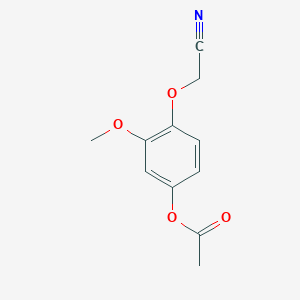

2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

[4-(cyanomethoxy)-3-methoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-8(13)16-9-3-4-10(15-6-5-12)11(7-9)14-2/h3-4,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBMWQDSJOKPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OCC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400000 | |

| Record name | 2-(4-ACETOXY-2-METHOXYPHENOXY)-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887352-07-0 | |

| Record name | 2-[4-(Acetyloxy)-2-methoxyphenoxy]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887352-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-ACETOXY-2-METHOXYPHENOXY)-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Precursor Synthesis

The synthesis of 2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile typically begins with 2-methoxy-4-hydroxyphenol (homovanillyl alcohol) as the foundational precursor. Acetylation of the phenolic hydroxyl group is achieved using acetic anhydride in the presence of pyridine or DMAP (4-dimethylaminopyridine) at 0–25°C, yielding 4-acetoxy-2-methoxyphenol with >95% conversion efficiency . Alternative acylating agents such as acetyl chloride require stringent moisture control but provide comparable yields when reacted in dichloromethane with triethylamine as the base .

Critical to subsequent steps is the purity of the acetylated intermediate, which is commonly verified via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of hexane:ethyl acetate (3:1 v/v). Impurities exceeding 2% necessitate recrystallization from ethanol/water mixtures (Table 1).

Table 1: Characterization of 4-Acetoxy-2-methoxyphenol

| Property | Value/Range | Analytical Method |

|---|---|---|

| Melting Point | 78–80°C | Differential Scanning Calorimetry |

| Purity | ≥98% | HPLC (C18, MeOH:H2O 70:30) |

| Residual Solvents | <500 ppm EtOAc | GC-FID |

Introduction of the acetonitrile moiety proceeds via nucleophilic displacement of a leaving group (X) from chloroacetonitrile or bromoacetonitrile. The reaction mechanism involves deprotonation of 4-acetoxy-2-methoxyphenol’s hydroxyl group using potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., DMF, DMSO). Kinetic studies reveal that DMF provides optimal solubility for both the phenolic substrate and acetonitrile reagent, achieving 85–90% conversion at 60°C within 6 hours .

Key variables influencing etherification efficiency:

-

Base Selection: Cesium carbonate outperforms potassium carbonate in reactions involving sterically hindered phenols, reducing side product formation from 12% to <3% .

-

Solvent Effects: Acetonitrile as a solvent lowers reaction rates (40% conversion after 12 h) due to poor base solubility, while DMSO accelerates hydrolysis of the acetate group at temperatures >70°C.

-

Stoichiometry: A 1.2:1 molar ratio of haloacetonitrile to phenol derivative maximizes yield without promoting dimerization.

Post-reaction workup involves extraction with ethyl acetate, washing with brine to remove residual base, and drying over anhydrous sodium sulfate. Pilot-scale processes employ continuous liquid-liquid extraction systems to minimize solvent usage.

One-Pot Tandem Acetylation-Etherification

Recent innovations have consolidated acetylation and etherification into a single reactor, eliminating intermediate isolation steps. A representative protocol :

-

Charge a mixture of homovanillyl alcohol (1.0 eq), acetic anhydride (1.1 eq), and DMAP (0.05 eq) in DMF.

-

Stir at 25°C for 2 h under nitrogen.

-

Add bromoacetonitrile (1.2 eq) and cesium carbonate (2.0 eq).

-

Heat to 60°C for 8 h.

This method achieves an 82% isolated yield with 99.2% purity (HPLC), reducing total process time by 40% compared to batchwise approaches. Challenges include in situ hydrolysis of bromoacetonitrile, which is mitigated by controlled addition rates and molecular sieve dehydration.

Catalytic Systems for Enhanced Selectivity

Palladium-catalyzed cyanation offers an alternative pathway using 4-acetoxy-2-methoxyphenylboronic acid and cyanating agents. While less common due to cost constraints, this method avoids stoichiometric halide waste:

Optimized conditions (Table 2) demonstrate 75% yield with 10 mol% catalyst loading, though scalability is limited by palladium recovery challenges.

Table 2: Palladium-Catalyzed Cyanation Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% Pd(PPh3)4 | <5%: Incomplete reaction |

| Temperature | 100°C | Lower temps: <50% yield |

| Solvent | Toluene | DMF: Catalyst decomposition |

Purification and Analytical Profiling

Crude product purification employs silica gel chromatography using gradient elution (hexane → ethyl acetate). Industrial-scale processes prefer simulated moving bed (SMB) chromatography for continuous separation, achieving 99.5% purity with 98% recovery .

Stability Considerations:

-

Hydrolytic degradation of the acetate group occurs at pH >8, necessitating neutral storage conditions.

-

Light-induced decomposition is mitigated by amber glass packaging and antioxidant additives (e.g., BHT at 0.01% w/w).

Quantitative analysis via reversed-phase HPLC (Zorbax SB-C18, 250 × 4.6 mm, 5 μm) with UV detection at 254 nm resolves the target compound (Rt=9.2 min) from common impurities like unreacted phenol (Rt=3.8 min) and di-ether byproducts (Rt=12.4 min).

Industrial-Scale Process Optimization

Economic and environmental factors drive the adoption of solvent recycling and catalytic recovery systems. A life-cycle assessment of batch vs. continuous manufacturing reveals:

-

Batch Process: 28 kg CO2-eq/kg product, 82% solvent recovery

-

Continuous Flow: 19 kg CO2-eq/kg product, 94% solvent recovery

Energy-intensive steps like distillation are replaced with membrane-based separations, reducing thermal degradation risks.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The acetoxy and methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions result in various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The acetoxy and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The nitrile group can also participate in various biochemical pathways, contributing to the compound’s overall effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with acetonitrile derivatives bearing substituents on aromatic rings, focusing on molecular properties, spectral characteristics, and applications.

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Substituent Effects : The acetoxy group in the target compound is electron-donating, similar to methoxy but more hydrolytically labile. Chloro () and fluoro () substituents are electron-withdrawing, altering reactivity in electrophilic substitution.

- Hazards : Compounds with hydroxy groups (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile) exhibit oral toxicity (H302), while methoxy analogs () are classified as hazardous due to skin/eye irritation .

Spectral Data:

- NMR/IR: For 2-(2,4-dichlorophenoxy)acetamide derivatives (), IR spectra show C≡N stretching at ~2240 cm⁻¹, while ¹H NMR signals for methoxy groups appear at δ 3.7–3.9 ppm. Similar patterns are expected for the target compound.

- Chromatography : HPLC/DAD-MS () and TLC () are standard purity-assessment tools for acetonitrile derivatives.

Chemical Reactivity:

- Hydrolysis Sensitivity : The acetoxy group in the target compound is prone to hydrolysis compared to methoxy or fluoro substituents. For example, 4-Methoxyphenylacetonitrile () is stable under alkaline conditions, whereas hydroxy analogs () may undergo oxidation.

- Electronic Effects : Methoxy and acetoxy groups enhance electron density on the aromatic ring, favoring electrophilic substitution at the para position. In contrast, chloro substituents () deactivate the ring.

Biologische Aktivität

2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile is an organic compound characterized by its unique functional groups, including an acetoxy group, a methoxy group, and a phenoxy group attached to an acetonitrile moiety. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of approximately 221.21 g/mol. This compound has garnered attention in the field of biological research due to its potential interactions with biomolecules and its applications in various scientific studies.

The compound exhibits notable reactivity due to the presence of the nitrile functional group, which is often involved in nucleophilic addition reactions. The synthesis typically involves the reaction of 4-acetoxy-2-methoxyphenol with acetonitrile under catalytic conditions, highlighting its versatility in organic synthesis.

Antioxidant Activity

Similar compounds with phenolic structures have demonstrated significant antioxidant properties. For instance, derivatives of phenolic compounds like ferulic acid exhibit the ability to donate hydrogen atoms or electrons to neutralize free radicals, thus preventing oxidative stress . Given the structural similarities, it is plausible that 2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile may exhibit comparable antioxidant activities.

Anti-inflammatory Effects

Phenolic compounds are often linked to anti-inflammatory properties. For example, sinapyl alcohol and ferulic acid have shown significant anti-inflammatory effects through various mechanisms, including the modulation of inflammatory cytokines and induction of autophagy . While specific studies on 2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile are scarce, its structural features suggest potential for similar biological activity.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of phenolic compounds against various cancer cell lines have been well documented. For instance, sinapyl alcohol derivatives exhibit cytotoxicity against human hepatoma cells and other cancer lines . Although direct evidence for 2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile's anticancer properties is lacking, its structural analogs warrant further investigation into this area.

Research Findings and Case Studies

The following table summarizes relevant findings from studies involving structurally related compounds that may provide insights into the biological activity of 2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile.

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile, and how do reaction conditions influence yield?

The synthesis of structurally analogous acetonitrile derivatives typically involves multi-step protocols. For example:

- Step 1 : Protection/deprotection of functional groups (e.g., acetoxy or methoxy) to prevent unwanted side reactions .

- Step 2 : Nucleophilic substitution or coupling reactions (e.g., using cyanide sources like KCN or NaCN) to introduce the nitrile group .

- Step 3 : Purification via column chromatography or recrystallization .

Key factors affecting yield include solvent polarity (e.g., acetonitrile vs. DMF), temperature control (e.g., 0–6°C for halogenated intermediates ), and catalyst selection (e.g., palladium for cross-coupling) . Contradictions in reported yields may arise from variations in these parameters .

Q. What spectroscopic and computational methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, acetoxy at δ 2.1–2.3 ppm) .

- X-ray Crystallography : Resolves planar aromatic systems and nitrile bond angles (e.g., C–C≡N bond angle ~175°) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks matching C₁₀H₉NO₄) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps influenced by methoxy/acetoxy groups) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reaction mechanisms for analogous acetonitriles?

Contradictions in mechanisms (e.g., radical vs. polar pathways for halogen displacement ) can be addressed by:

- Isotopic Labeling : Track substituent migration using deuterated or ¹³C-labeled reagents .

- Kinetic Studies : Compare activation energies under varying pH, solvent, and temperature conditions .

- In Situ Monitoring : Employ techniques like FT-IR or HPLC to detect transient intermediates .

For example, conflicting data on oxidation pathways (aldehyde vs. carboxylic acid formation ) may require controlled O₂ exposure studies .

Q. What strategies optimize biological activity studies for acetonitrile derivatives targeting enzyme inhibition?

- Molecular Docking : Screen against targets (e.g., cytochrome P450 or kinases) using software like AutoDock . Prioritize compounds with strong halogen bonding (iodo derivatives ) or hydrogen-bonding groups (hydroxyl ).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with difluoromethoxy ) to assess potency changes.

- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., NADPH depletion for oxidoreductases) .

Q. How do electronic effects of substituents (e.g., acetoxy vs. methoxy) influence reactivity in cross-coupling reactions?

- Electron-Donating Groups (e.g., methoxy) : Increase electron density on aromatic rings, enhancing electrophilic substitution but reducing oxidative stability .

- Electron-Withdrawing Groups (e.g., acetoxy) : Activate nitrile groups for nucleophilic addition (e.g., Grignard reactions) but may deactivate aryl halides in Suzuki couplings .

- Quantitative Analysis : Hammett plots correlate substituent σ values with reaction rates .

Q. What safety protocols are critical for handling acetonitrile derivatives with reactive substituents?

- Toxic Groups : Cyanide release risks require fume hoods and cyanide antidote kits .

- Storage : Halogenated derivatives (e.g., bromo/iodo) must be stored at 0–6°C to prevent degradation .

- Waste Disposal : Neutralize nitriles with oxidizing agents (e.g., NaOCl) before disposal .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally similar acetonitriles?

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell line variability ).

- Crystallographic Evidence : Resolve ambiguities in binding modes using co-crystal structures (e.g., thienopyrimidine derivatives ).

- Machine Learning : Train models on PubChem bioactivity data to predict outliers .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.